
4-Methylnaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylnaphthalene-1,2-dione, also known as menadione, is a synthetic naphthoquinone derivative. It belongs to the vitamin K group and is often referred to as vitamin K3. This compound is not found naturally and is used as a precursor to synthesize vitamins K1 and K2 .
Vorbereitungsmethoden
4-Methylnaphthalene-1,2-dione can be synthesized through various methods. One common synthetic route involves the oxidation of 4-methylnaphthalene using hydrogen peroxide in the presence of a catalyst . Industrial production methods often utilize polyoxometalate-based coordination polymers as heterogeneous catalysts to achieve high yields .
Analyse Chemischer Reaktionen
4-Methylnaphthalene-1,2-dione undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone forms.
Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Wissenschaftliche Forschungsanwendungen
4-Methylnaphthalene-1,2-dione has a broad range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the production of other quinones and vitamins.
Medicine: It has been studied for its anticancer and antihemorrhagic properties.
Wirkmechanismus
The mechanism of action of 4-Methylnaphthalene-1,2-dione involves its conversion to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone form of the compound, produced by NQO1 . The compound acts as a circulating form of vitamin K, which is crucial for various physiological processes .
Vergleich Mit ähnlichen Verbindungen
4-Methylnaphthalene-1,2-dione is similar to other naphthoquinone derivatives such as:
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Both compounds possess anticancer and antihemorrhagic properties.
2-Methyl-1,4-naphthoquinone: . The uniqueness of this compound lies in its synthetic versatility and its role as a precursor in the production of essential vitamins.
Eigenschaften
CAS-Nummer |
7477-57-8 |
|---|---|
Molekularformel |
C11H8O2 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
4-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)11(13)9-5-3-2-4-8(7)9/h2-6H,1H3 |
InChI-Schlüssel |
CQOLMXXJPNVCME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=O)C2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
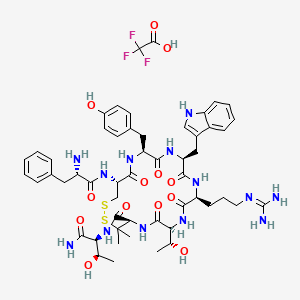

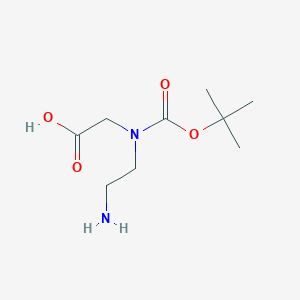
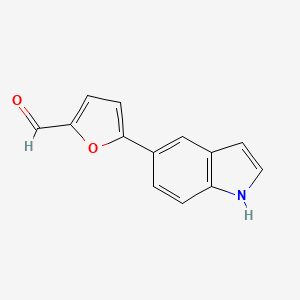
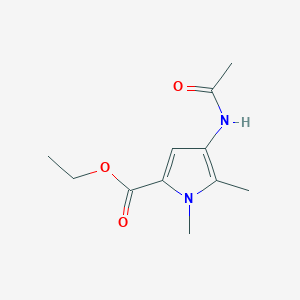
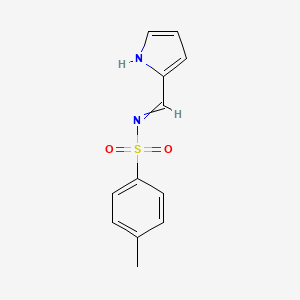
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
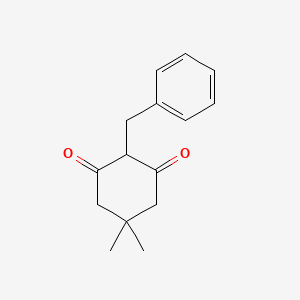
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)
